3,3-Dimethyl-4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)piperazin-2-one
CAS No.: 1048679-85-1
Cat. No.: VC7482861
Molecular Formula: C16H23N3O4S2
Molecular Weight: 385.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048679-85-1 |
|---|---|
| Molecular Formula | C16H23N3O4S2 |
| Molecular Weight | 385.5 |
| IUPAC Name | 3,3-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)piperazin-2-one |
| Standard InChI | InChI=1S/C16H23N3O4S2/c1-16(2)15(21)17-8-10-18(16)14(20)12-6-3-4-9-19(12)25(22,23)13-7-5-11-24-13/h5,7,11-12H,3-4,6,8-10H2,1-2H3,(H,17,21) |
| Standard InChI Key | KXZJLMRJBWSJAB-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)NCCN1C(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates a 3,3-dimethylpiperazin-2-one ring linked via a carbonyl group to a piperidine subunit, which is further modified by a thiophen-2-ylsulfonyl group. This arrangement creates a stereoelectronically diverse framework, as evidenced by its IUPAC name and SMILES notation (CC1(C(=O)NCCN1C(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C). Key features include:
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Piperazine Core: The dimethyl-substituted piperazin-2-one provides rigidity and hydrogen-bonding capacity via its amide group.
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Piperidine-Thiophene Linkage: The sulfonylated piperidine enhances solubility and potential target interactions, while the thiophene moiety contributes aromatic stacking capabilities .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1048679-85-1 |
| Molecular Formula | C₁₆H₂₃N₃O₄S₂ |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 3,3-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)piperazin-2-one |
| SMILES | CC1(C(=O)NCCN1C(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C |
Spectroscopic and Physicochemical Data
While experimental data on melting/boiling points remain unavailable, computational analyses predict moderate hydrophobicity due to the thiophene and sulfonyl groups. The sulfonyl group’s electron-withdrawing nature may reduce basicity at the piperidine nitrogen, influencing pharmacokinetic behavior.
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves multi-step transformations:
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Piperidine-2-Carboxylic Acid Derivative: Prepared via cyclization of δ-amino ketones or reductive amination of glutaric acid derivatives.
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Sulfonation: Introduction of the thiophen-2-ylsulfonyl group using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
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Coupling with Piperazinone: Amide bond formation between the sulfonylated piperidine and 3,3-dimethylpiperazin-2-one using coupling agents like HATU or DCC.
Optimization Challenges
Key challenges include:
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Steric Hindrance: Bulky substituents on the piperazine and piperidine rings necessitate high-dilution conditions during coupling.
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Sulfonation Selectivity: Ensuring regioselective sulfonation at the piperidine nitrogen requires careful control of reaction stoichiometry .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Piperidine carboxylation | Glutaric anhydride, NH₃ | 65 |
| 2 | Sulfonyl group addition | Thiophene-2-sulfonyl chloride, Pyridine | 78 |
| 3 | Amide coupling | HATU, DIPEA, DMF | 52 |
Biological Activity and Mechanism
Factor Xa Inhibition
The compound’s structural analogy to FXa inhibitors (e.g., DX-9065a) suggests a mechanism involving binding to the enzyme’s S1 and S4 pockets. The sulfonyl group may mimic the transition state of prothrombin cleavage, while the thiophene enhances affinity via hydrophobic interactions .
Pharmacological Applications
Therapeutic Prospects
As a FXa inhibitor, this compound could address:
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Venous Thromboembolism: Prophylaxis in post-surgical patients.
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Stroke Prevention: Alternative to warfarin in atrial fibrillation.
Structure-Activity Relationship (SAR) Insights
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